Reduced Lipophilicity (LogP 1.3 vs. 1.9–2.2) for Improved Aqueous Solubility Profile
The target compound exhibits an XLogP3-AA value of 1.3, compared to 1.9 for methyl 1-methyl-1H-indole-6-carboxylate and 2.2 for ethyl 1-methyl-1H-indole-6-carboxylate, as computed by PubChem [1][2][3]. This lower lipophilicity predicts improved aqueous solubility and potentially reduced hERG channel binding, critical considerations in early-stage drug discovery [1][2][3].
| Evidence Dimension | XLogP3-AA (computed lipophilicity) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | Methyl 1-methyl-1H-indole-6-carboxylate: 1.9; Ethyl 1-methyl-1H-indole-6-carboxylate: 2.2 |
| Quantified Difference | Δ = –0.6 vs. methyl analog; Δ = –0.9 vs. ethyl analog |
| Conditions | PubChem computed properties, XLogP3-AA algorithm |
Why This Matters
Lower LogP correlates with enhanced aqueous solubility and favorable ADME profiles, making this compound a strategic choice for lead optimization where lipophilicity-driven attrition is a concern.
- [1] PubChem. Methyl 3-formyl-1-methyl-1H-indole-6-carboxylate. Compound Summary CID 53419630. National Center for Biotechnology Information. View Source
- [2] PubChem. Methyl 1-methyl-1H-indole-6-carboxylate. Compound Summary CID 639843. National Center for Biotechnology Information. View Source
- [3] PubChem. Ethyl 1-methyl-1H-indole-6-carboxylate. Compound Summary CID 53770857. National Center for Biotechnology Information. View Source
